molecular formula C23H30N2O4 B022131 Ramipril Diketopiperazine CAS No. 108731-95-9

Ramipril Diketopiperazine

Numéro de catalogue: B022131
Numéro CAS: 108731-95-9
Poids moléculaire: 398.5 g/mol
Clé InChI: KOVMAAYRBJCASY-JBDAPHQKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La tubastatine A est un inhibiteur hautement sélectif de l'histone désacétylase 6 (HDAC6). Les histone désacétylases sont des enzymes qui éliminent les groupes acétyle des protéines histones, conduisant à une structure de chromatine plus compacte et transcriptionnellement inactive. La tubastatine A a montré des propriétés neuroprotectrices et anti-inflammatoires significatives, ce qui en fait un composé précieux dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la tubastatine A implique plusieurs étapes. Une méthode courante commence par la réaction de la 2-aminopyridine avec le 4-chlorobenzaldéhyde pour former une base de Schiff intermédiaire. Cette intermédiaire est ensuite réduite en amine correspondante à l'aide de borohydrure de sodium. L'étape finale implique la réaction de cette amine avec l'acide hydroxamique pour obtenir la tubastatine A .

Méthodes de production industrielle : La production industrielle de la tubastatine A suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction, telles que la température et le pH, afin de garantir un rendement et une pureté élevés. Des solvants comme le diméthylsulfoxyde (DMSO) et le méthanol sont couramment utilisés dans la synthèse .

Analyse Des Réactions Chimiques

Types de réactions : La tubastatine A subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

    Réactions de substitution : La tubastatine A peut réagir avec divers nucléophiles, tels que les amines et les thiols, dans des conditions douces.

    Réactions d'oxydation : Elle peut être oxydée à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

    Réactions de réduction : La réduction peut être réalisée à l'aide d'agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent donner des dérivés amides, tandis que les réactions d'oxydation peuvent produire des oxydes correspondants .

4. Applications de la recherche scientifique

La tubastatine A a une large gamme d'applications dans la recherche scientifique :

    Chimie : Utilisée comme composé outil pour étudier le rôle de HDAC6 dans divers processus chimiques.

    Biologie : Enquêtée pour ses effets sur la prolifération cellulaire, la différenciation et l'apoptose.

    Médecine : Explorée pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives, le cancer et les affections inflammatoires.

    Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques

5. Mécanisme d'action

La tubastatine A exerce ses effets en inhibant sélectivement HDAC6. Cette inhibition conduit à l'accumulation d'α-tubuline acétylée, ce qui affecte la dynamique des microtubules et les processus de transport cellulaire. Le composé influence également diverses voies de signalisation, y compris la voie phosphatidylinositol-3-kinase/protéine kinase B/cible mammifère de la rapamycine (PI3K/AKT/mTOR), contribuant à ses effets neuroprotecteurs et anti-inflammatoires .

Composés similaires :

    Vorinostat : Un autre inhibiteur d'HDAC ayant une activité plus large contre plusieurs isoformes d'HDAC.

    PCI-34051 : Inhibiteur sélectif de HDAC8, utilisé dans des contextes de recherche similaires.

Comparaison : La tubastatine A est unique par sa haute sélectivité pour HDAC6, ce qui réduit les effets hors cible et améliore son potentiel thérapeutique. En revanche, des composés comme le vorinostat ont une activité plus large mais peuvent provoquer plus d'effets secondaires en raison d'une sélectivité moindre .

Références

Applications De Recherche Scientifique

Tubastatin A has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.

    Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, cancer, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mécanisme D'action

Tubastatin A exerts its effects by selectively inhibiting HDAC6. This inhibition leads to the accumulation of acetylated α-tubulin, which affects microtubule dynamics and cellular transport processes. The compound also influences various signaling pathways, including the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway, contributing to its neuroprotective and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

    Vorinostat: Another HDAC inhibitor with broader activity against multiple HDAC isoforms.

    PCI-34051: Selective inhibitor of HDAC8, used in similar research contexts.

Comparison: Tubastatin A is unique in its high selectivity for HDAC6, which reduces off-target effects and enhances its therapeutic potential. In contrast, compounds like Vorinostat have broader activity but may cause more side effects due to less selectivity .

References

Activité Biologique

Ramipril Diketopiperazine (RDP) is a diketopiperazine derivative formed from the degradation of ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. Understanding the biological activity of RDP is crucial as it may influence the pharmacokinetics and pharmacodynamics of ramipril, despite RDP itself lacking significant ACE inhibitory activity.

Chemical Structure and Formation

RDP has the molecular formula C23H30N2O4 and is characterized by a bicyclic framework typical of diketopiperazines. It primarily forms through spontaneous cyclization during the metabolic degradation of ramipril, particularly under acidic or oxidative conditions . The formation of RDP occurs alongside the primary active metabolite, ramiprilat, which exerts therapeutic effects by inhibiting ACE .

Pharmacological Implications

Although RDP is a metabolite of ramipril, it does not share the same mechanism of action. Ramiprilat, the active form, effectively inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. In contrast, RDP lacks this functional group essential for ACE inhibition and therefore does not contribute to the antihypertensive effects associated with ramipril .

Case Studies and Research Findings

  • Stability and Degradation : A study highlighted that ramipril can degrade into several metabolites under various conditions, including RDP. The stability profiling indicated that formulations with reduced degradation rates to diketopiperazine derivatives could enhance the overall efficacy of ramipril .
  • Genotoxicity Assessments : Research into the potential carcinogenicity of RDP revealed that while pure diketopiperazine was not mutagenic, its nitrosation products exhibited mutagenic properties in bacterial assays. This suggests a need for caution regarding long-term exposure to RDP in pharmaceutical formulations .
  • Clinical Implications : A clinical trial investigated the effects of ramipril on biomarkers related to Alzheimer's disease, indirectly assessing the implications of its metabolites, including RDP. While no direct effects were attributed to RDP, understanding its role in the metabolic pathway is essential for evaluating overall drug efficacy and safety .

Comparative Analysis of Biological Activity

Parameter Ramipril Ramiprilat This compound
Molecular Formula C23H32N2O5C23H32N2O5C23H30N2O4
Mechanism of Action ACE InhibitionACE InhibitionNone
Biological Activity AntihypertensivePotent antihypertensiveLimited; potential genotoxicity
Therapeutic Use Hypertension, heart failureHypertension, heart failureNot used therapeutically
Stability in Formulation Stable but degrades to metabolitesStableLess stable than ramipril

Propriétés

IUPAC Name

ethyl (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-3-29-23(28)19(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-18-11-7-10-17(18)14-20(25)22(24)27/h4-6,8-9,15,17-20H,3,7,10-14H2,1-2H3/t15-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVMAAYRBJCASY-JBDAPHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCC4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCC[C@H]4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312563
Record name Ramipril-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108731-95-9
Record name Ramipril-diketopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108731-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramipril diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramipril-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108731-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIPRIL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3O93H26WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramipril Diketopiperazine
Reactant of Route 2
Reactant of Route 2
Ramipril Diketopiperazine
Reactant of Route 3
Ramipril Diketopiperazine
Reactant of Route 4
Ramipril Diketopiperazine
Reactant of Route 5
Ramipril Diketopiperazine
Reactant of Route 6
Ramipril Diketopiperazine
Customer
Q & A

Q1: What is the significance of identifying Ramipril Diketopiperazine as a potential MTHFR inhibitor?

A1: this compound is a degradation product of the ACE inhibitor Ramipril. While Ramipril itself is well-studied for its cardiovascular benefits, the discovery of its diketopiperazine derivative as a potential MTHFR inhibitor opens new avenues for research. This is particularly relevant because [higher MTHFR expression levels were linked to shorter overall survival in hepatocellular carcinoma, adrenocortical carcinoma, and low-grade glioma] []. Identifying compounds that can inhibit MTHFR could offer potential therapeutic options for these cancers.

Q2: How does this compound compare to other identified potential MTHFR inhibitors in the study?

A2: The in silico study identified Vilanterol and Selexipag alongside this compound as potential competitive MTHFR inhibitors []. While all three demonstrated binding affinity to the enzyme's catalytic pocket, Vilanterol emerged as the strongest candidate based on molecular dynamics analyses and MM-PBSA calculations []. Further experimental validation is needed to confirm these computational findings and compare the inhibitory potency of these compounds.

Q3: What are the limitations of using in silico drug screening for identifying MTHFR inhibitors?

A3: While in silico screening is a valuable tool for initial drug discovery, it's crucial to acknowledge its limitations. The study primarily focused on binding affinity and computational modeling []. These methods don't fully encapsulate the complexity of in vivo environments. Experimental validation, including enzyme assays and cell-based studies, are necessary to confirm the actual inhibitory activity of this compound and other identified compounds.

Q4: Are there existing formulation strategies that could be relevant for this compound?

A4: Although the research primarily focuses on this compound's potential as an MTHFR inhibitor, it's worth noting that Ramipril itself faces stability challenges. Studies have investigated [stabilized ramipril compositions] [] using techniques like coating with glyceryl behenate or other excipients to prevent degradation to Ramipril-diacid or Ramipril-diketopiperazine. These existing strategies for improving Ramipril's stability could potentially be adapted and explored for this compound, should further research warrant its development as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.